molecular formula C8H7ClN4O B2946379 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 900018-73-7

6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B2946379
CAS No.: 900018-73-7
M. Wt: 210.62
InChI Key: LUWCATQDUWETPG-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide (CAS Number: 900018-73-7) is a high-purity heterocyclic compound supplied with a minimum purity of ≥90% . This chemical serves as a valuable synthon and building block in organic synthesis and medicinal chemistry research, particularly for the development of novel nitrogen-containing heterocycles . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known to be a key component in several classes of marketed drugs and biologically active compounds . This core structure is associated with a broad spectrum of pharmacological activities , including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, and antiprotozoal properties . As a carbohydrazide derivative, this compound features a reactive hydrazide group, making it a versatile intermediate for the synthesis of more complex molecules, such as those created via multicomponent cascade reactions . Specifications: • CAS Number: 900018-73-7 • Molecular Formula: C₈H₇ClN₄O • Molecular Weight: 210.62 g/mol • Purity: ≥90% • Storage: Sealed in dry conditions at 2-8°C Safety Information: This compound is classified with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Please Note: This product is provided for research and further manufacturing applications only . It is strictly not for diagnostic or therapeutic human use, or for personal use .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWCATQDUWETPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with chloroacetic acid or its derivatives.

  • Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Hydrazide Formation: The carbohydrazide group is introduced by reacting the chloroimidazo[1,2-a]pyridine with hydrazine hydrate (N2H4·H2O) under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to synthesize derivatives with varied functional groups.

Key Reactions

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Amination Ethylenediamine, EtOH, reflux (12 h)6-Aminoimidazo[1,2-a]pyridine-3-carbohydrazide78
Thiolation Thiourea, K2_2CO3_3, DMF, 80°C6-Mercaptoimidazo[1,2-a]pyridine-3-carbohydrazide65
Alkoxylation NaOCH3_3, MeOH, 60°C (6 h)6-Methoxyimidazo[1,2-a]pyridine-3-carbohydrazide72

Mechanistic Insight : The chloro group’s electrophilicity is enhanced by the electron-withdrawing imidazo[1,2-a]pyridine ring, facilitating substitution with nucleophiles like amines, thiols, and alkoxides .

Condensation Reactions

The carbohydrazide group participates in condensations with carbonyl compounds, forming hydrazones or heterocyclic derivatives.

Case Study: Claisen-Schmidt Condensation

  • Reactants : 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide + acetophenone derivatives

  • Conditions : NaOH (20% aq.), ethanol, reflux (8–12 h)

  • Products : 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones (e.g., 10a–d )

  • Key Data :

    • Yields: 60–85%

    • Antifungal activity: MIC values of 12.5–50 μg/mL against Candida albicans .

Structural Impact : The hydrazone linkage introduces π-conjugated systems, enhancing biological activity .

Oxidation

  • Reagents : H2_2O2_2/AcOH (1:1), RT, 24 h

  • Product : 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (via oxidative cleavage of the hydrazide)

  • Yield : 68% .

Reduction

  • Reagents : LiAlH4_4, THF, 0°C → RT

  • Product : 6-Chloroimidazo[1,2-a]pyridine-3-carboxamide

  • Yield : 55% .

Cyclization Reactions

The carbohydrazide group facilitates cyclization to form fused heterocycles.

Example: Tetrazole Formation

  • Reactants : NaN3_3, HCl, DMF, 100°C (10 h)

  • Product : 6-Chloro-3-(1H-tetrazol-5-yl)imidazo[1,2-a]pyridine

  • Yield : 63% .

Comparative Reactivity Insights

A comparison with analogous compounds highlights the influence of substituents:

CompoundReactivity with ThioureaYield (%)Notes
This compoundHigh65Faster kinetics due to −CONHNH2_2
6-Fluoroimidazo[1,2-a]pyridine-3-carbohydrazideModerate48Lower electrophilicity of F
6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazideHigh70Higher leaving-group ability of Br

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C without melting.

  • Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions, yielding 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid .

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The imidazo[1,2-a]pyridine core allows for diverse substitutions, influencing biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents Molecular Formula Key Features Reference
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide Cl (C6), carbohydrazide (C3) C₈H₇ClN₄O Antimicrobial intermediate; moderate solubility in polar solvents
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide CH₃ (C2), carbohydrazide (C3) C₉H₉N₄O Potent antitubercular activity (IC₅₀: 1.90 μM against MTB PS)
6-Chloro-N'-(2-chlorophenyl)methyleneimidazo[1,2-a]pyridine-2-carbohydrazide Cl (C6), substituted hydrazide (C2) C₁₅H₁₀Cl₂N₄O Enhanced lipophilicity; potential for CNS-targeted drugs
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate COOH (C3), Cl (C6) C₈H₅ClN₂O₂·H₂O Pharmaceutical intermediate; slightly water-soluble

Key Observations :

  • Chlorine at C6 enhances electronegativity and influences binding to biological targets .
  • Carbohydrazide vs.
  • Substituent Position : Methyl groups at C2 (e.g., 2-Methyl derivative) increase lipophilicity, correlating with improved membrane permeability in antitubercular assays .

Key Observations :

  • Higher yields (75–90%) are achieved for This compound due to optimized multi-component reactions .
  • Steric hindrance in Z1096199008 reduces yield (35%), highlighting challenges in modifying the core structure with bulky groups .

Key Observations :

  • The 2-Methyl derivative exhibits potent antitubercular activity, likely due to improved target binding (MTB pantothenate synthetase) .
  • Chlorine at C6 in the target compound may synergize with carbohydrazide for antimicrobial effects, though specific data is pending .

Physicochemical Properties

Property This compound 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
Solubility Moderate in DMSO, ethanol Slightly soluble in water High in DMSO
Stability Stable at RT; incompatible with oxidizers Stable under anhydrous conditions Sensitive to light
Melting Point 231–233°C (decomposition) Not reported 317–319°C (decomposition)
Reference

Biological Activity

6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}ClN5_{5}O
  • Molecular Weight : 215.64 g/mol

This compound features an imidazo[1,2-a]pyridine core, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it interacts with kinases and other targets involved in signaling pathways that regulate cell proliferation and survival.
  • Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens, including multidrug-resistant strains. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of imidazo[1,2-a]pyridine have revealed critical insights into how modifications can enhance biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at the 6-position enhances the compound's potency against various biological targets.
  • Hydrazide Functionality : The carbohydrazide moiety is pivotal for the compound's interaction with biological targets, influencing both solubility and binding affinity.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Activity :
    • A study reported an MIC (Minimum Inhibitory Concentration) range for this compound against Mycobacterium tuberculosis (Mtb) as low as 0.07 μM for multidrug-resistant strains .
    • In vitro assays demonstrated significant inhibition of bacterial growth in resistant strains, highlighting its potential as a therapeutic agent against resistant infections .
  • Anticancer Activity :
    • In vitro tests showed that the compound could reduce cell viability in various cancer cell lines by inducing apoptosis at concentrations ranging from 1 to 10 μM .
    • Further investigations revealed that it could inhibit key signaling pathways associated with cancer progression .

Data Table: Biological Activities

Activity TypeTarget Pathogen/Cell LineMIC/IC50 ValueReference
AntimicrobialMycobacterium tuberculosis0.07 μM
AnticancerVarious cancer cell linesIC50 = 1-10 μM
Enzyme InhibitionKinasesIC50 = varies

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